(4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a quinoline moiety, and an oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: This step involves the synthesis of the quinoline ring, often starting from aniline derivatives and employing cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Oxazol-5-one Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazol-5-one ring.
Final Coupling Reaction: The final step involves coupling the quinoline moiety with the oxazol-5-one ring under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
(4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-Chlorophenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one: is compared with other quinoline and oxazol-5-one derivatives.
Halocarbons: Compounds with similar halogenated structures, such as organochlorides and organofluorides.
Azo-Fused Dinitramino Compounds: These compounds share structural similarities and are studied for their energetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[[6-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2S/c1-16-7-10-20(11-8-16)33-26-19(14-18-13-17(2)9-12-23(18)30-26)15-24-27(31)32-25(29-24)21-5-3-4-6-22(21)28/h3-15H,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDMDEXMTNQIJG-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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